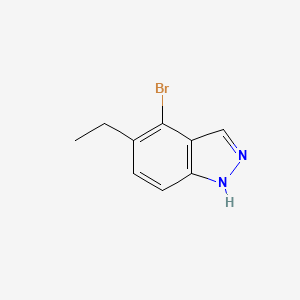

4-Bromo-5-ethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-ethyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-6-3-4-8-7(9(6)10)5-11-12-8/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKVOECDVJNABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1)NN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indazole Scaffold in Contemporary Chemical Research

Significance of Indazole Derivatives in Chemical and Medicinal Chemistry

The indazole nucleus is a cornerstone in the development of new therapeutic agents, with its derivatives demonstrating a vast spectrum of pharmacological activities. nih.govnih.gov The versatility of the indazole ring allows it to serve as a foundational scaffold for molecules targeting a wide array of biological pathways. nih.govsamipubco.com Consequently, this structural motif is present in numerous compounds investigated for conditions including cancer, inflammatory disorders, infectious diseases, and neurodegenerative diseases. nih.govrsc.orgresearchgate.net

The biological potential of the indazole core is extensive, with derivatives being developed as potent inhibitors of key enzymes, such as kinases and nitric oxide synthases, or as modulators of crucial cellular receptors. austinpublishinggroup.comrsc.org Research has demonstrated activities such as:

Anticancer: Many indazole derivatives are kinase inhibitors that show significant anti-cancer activity. rsc.orgpnrjournal.com

Anti-inflammatory: The scaffold is a component of various anti-inflammatory agents. nih.govmdpi.com

Antimicrobial and Antifungal: Certain substituted indazoles have been identified with antibacterial and antifungal properties. nih.govnih.gov

Antiviral: The indazole ring is explored for its potential in creating anti-HIV agents. nih.govresearchgate.net

Neurological: Derivatives have been investigated as serotonin (B10506) 5-HT3 receptor antagonists. researchgate.net

The significance of indazoles extends beyond just their biological activity; they are also valuable synthons, or building blocks, in organic chemistry, enabling the synthesis of more complex heterocyclic systems. austinpublishinggroup.com The ability to functionalize the indazole ring at various positions allows chemists to systematically modify its properties, leading to the discovery of novel compounds with enhanced or entirely new activities. austinpublishinggroup.comnih.gov

Overview of Strategic Importance as a Privileged Pharmacophore

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. samipubco.compnrjournal.comresearchgate.net A privileged pharmacophore is a molecular framework that is able to bind to multiple, often unrelated, biological targets, making it an invaluable starting point for designing new drugs for a range of diseases. samipubco.com The indazole structure's versatility, favorable pharmacokinetic properties, and capacity for diverse molecular interactions underpin its privileged status. samipubco.com

This strategic importance is evidenced by the number of clinically successful drugs that incorporate the indazole core. These drugs validate the utility of the scaffold in creating safe and effective medicines. The ability of the indazole ring to be present in drugs targeting different enzymes and receptors highlights its adaptability in drug design. samipubco.compnrjournal.com

Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Use | Target Class |

| Pazopanib | Treatment of renal cell carcinoma and soft tissue sarcoma. rsc.orgpnrjournal.com | Tyrosine Kinase Inhibitor |

| Axitinib | Treatment of advanced renal cell carcinoma. nih.govpnrjournal.com | Tyrosine Kinase Inhibitor |

| Entrectinib | Treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. nih.govpnrjournal.com | Tyrosine Kinase Inhibitor |

| Granisetron | Prevention of chemotherapy-induced nausea and vomiting. pnrjournal.comresearchgate.net | 5-HT3 Receptor Antagonist |

| Benzydamine | Used as a non-steroidal anti-inflammatory drug (NSAID). researchgate.net | Anti-inflammatory Agent |

The success of these established drugs provides a strong incentive for researchers to continue exploring the indazole scaffold to address other "undruggable" or challenging biological targets, such as membrane transporters. samipubco.com

Rationale for Focused Research on Substituted Indazoles

The broad biological activity of the indazole family motivates focused research on novel substitution patterns. While the core itself is valuable, it is the specific substituents attached to the bicyclic ring that fine-tune the molecule's properties, including its potency, selectivity, and pharmacokinetic profile. ontosight.ai The synthesis of specifically substituted indazoles, such as 4-Bromo-5-ethyl-1H-indazole, is a rational approach within drug discovery programs. researchgate.net

The rationale for creating diverse substitution patterns is multifaceted:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with systematic changes allows researchers to understand how each substituent contributes to biological activity. For example, studies have investigated how adding hydrophobic groups at the C6 position or hydrophilic groups at the C3 position affects anticancer activity. rsc.org

Tuning Physicochemical Properties: Substituents like halogens (e.g., bromo-) and alkyl groups (e.g., ethyl-) can significantly alter a molecule's solubility, lipophilicity, and metabolic stability, which are critical for its behavior as a potential drug.

Exploring Chemical Space: Creating novel substitution patterns allows for the exploration of new areas of chemical space, potentially leading to the discovery of compounds with unique biological activities or improved selectivity for a specific target over others. nih.gov

Overcoming Resistance: In fields like oncology, new derivatives of existing scaffolds are constantly needed to overcome drug resistance mechanisms developed by cancer cells. nih.gov

The compound this compound is an example of such a specifically designed molecule. americanelements.com The bromine atom at position 4 and the ethyl group at position 5 create a distinct electronic and steric profile on the indazole ring. Such halogenated intermediates are versatile in further chemical synthesis, for instance, through coupling reactions that can build more complex molecules. mdpi.com The direct alkylation of an indazole ring can be challenging, often producing a mixture of products, which makes the synthesis of specific isomers a significant area of research. beilstein-journals.org Therefore, the development of synthetic routes to specific compounds like this compound is a crucial step in the broader effort to generate novel and effective therapeutic agents. researchgate.netgoogle.com

Table 2: Properties of the Featured Compound

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2109805-55-0 |

| Molecular Formula | C₉H₉BrN₂ |

Synthetic Methodologies for 4 Bromo 5 Ethyl 1h Indazole and Analogues

General Approaches to Indazole Ring System Construction

The formation of the indazole core is a critical step in the synthesis of 4-bromo-5-ethyl-1H-indazole. Various cyclization reactions and modern catalytic methods have been developed to efficiently construct this bicyclic heteroaromatic system.

Cyclization Reactions for Core Indazole Formation

Cyclization reactions are a cornerstone of indazole synthesis, often starting from appropriately substituted benzene (B151609) derivatives. A common strategy involves the intramolecular formation of the N-N bond of the pyrazole (B372694) ring fused to the benzene ring.

One classical and widely used method is the Jacobsen-Ullmann cyclization , which involves the intramolecular cyclization of 2-halobenzaldehydes or 2-haloketones with hydrazine (B178648). This method provides a direct route to the indazole core. For instance, a substituted 2-halobenzaldehyde can be condensed with hydrazine, followed by a copper-catalyzed intramolecular Ullmann-type reaction to yield the corresponding 1H-indazole. While not a direct synthesis of the 5-ethyl analogue, this approach highlights a general strategy.

Another significant approach is the cyclization of substituted hydrazones. For example, 2-bromobenzonitriles can be converted to 3-aminoindazoles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. This two-step process offers an alternative to traditional SNAr reactions of hydrazine with o-fluorobenzonitriles.

The Davis-Beirut reaction provides an efficient pathway to 2H-indazoles, which can be subsequently converted to 1H-indazoles. This reaction involves the N,N-bond forming heterocyclization of o-nitrobenzylamines or related substrates under either acidic or basic conditions. nih.gov It is particularly appealing due to the use of inexpensive starting materials and the absence of toxic metals. nih.gov

Furthermore, the indazole skeleton can be constructed via a [3 + 2] annulation approach from arynes and hydrazones. This method allows for the formation of a variety of substituted indazoles under mild reaction conditions.

A relevant example for the synthesis of a 4-bromo-5-alkyl-1H-indazole is the preparation of 4-bromo-5-methyl-1H-indazole. This synthesis starts from 2-bromo-4-methylaniline, which undergoes a sequence of reactions including diazotization and cyclization to form the indazole ring. A similar strategy could be envisioned for the 5-ethyl analogue, starting from 2-bromo-4-ethylaniline.

| Cyclization Method | Starting Materials | Key Features |

| Jacobsen-Ullmann Cyclization | 2-Halobenzaldehydes/ketones, Hydrazine | Copper-catalyzed intramolecular cyclization. |

| Hydrazone Cyclization | 2-Bromobenzonitriles, Benzophenone hydrazone | Palladium-catalyzed arylation followed by deprotection/cyclization. |

| Davis-Beirut Reaction | o-Nitrobenzylamines | N,N-bond formation under acidic or basic conditions. nih.gov |

| Aryne-Hydrazone Annulation | Arynes, Hydrazones | [3 + 2] cycloaddition approach. |

Palladium-Catalyzed C-H Amination Routes

Modern synthetic chemistry has seen the emergence of palladium-catalyzed C-H activation and amination as a powerful tool for the construction of N-heterocycles. These methods offer atom-economical and efficient alternatives to classical cyclization strategies.

The intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones is an effective method for constructing the indazole nucleus. This palladium-catalyzed reaction allows the cyclization to proceed under very mild conditions, making it compatible with a wide range of functional groups. nih.gov

Furthermore, catalytic C-H activation with palladium followed by intramolecular amination of benzophenone tosylhydrazones provides another route to indazoles. A catalyst system such as Pd(OAc)2/Cu(OAc)2/AgOCOCF3 can be employed to achieve this transformation, yielding indazoles with various functional groups in good to high yields. nih.gov Substrates with electron-donating groups on the benzene ring, such as an ethyl group at the 5-position, would be expected to perform well in this type of reaction.

A ligand-free palladium-catalyzed intramolecular C-H amination reaction of aminohydrazones has also been reported for the synthesis of 1H-indazoles. The requisite aminohydrazones can be prepared from the corresponding tertiary amides.

Regioselective Bromination Strategies

Once the 5-ethyl-1H-indazole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-4 position. The electronic properties of the indazole ring system can lead to a mixture of brominated products, making the control of regioselectivity a key challenge.

Direct C-4 Bromination Methods for Indazole Derivatives

Direct electrophilic bromination of the indazole ring can be achieved using various brominating agents. However, the position of bromination is highly dependent on the reaction conditions and the substituents already present on the indazole core.

For unsubstituted 1H-indazole, electrophilic substitution typically occurs at the C-3 and C-5 positions. To achieve bromination at the C-4 position, the directing effects of existing substituents must be exploited. In the case of this compound, a synthetic strategy that introduces the bromine atom before the cyclization to form the indazole ring is often more regioselective.

An analogous synthesis for 4-bromo-5-methyl-1H-indazole starts with 2-bromo-4-fluorotoluene (B74383). This starting material is first lithiated and then reacted with N,N-dimethylformamide (DMF) to introduce a formyl group. The resulting aldehyde is then cyclized with hydrazine hydrate (B1144303) to yield the 4-bromo-5-methyl-1H-indazole. A similar approach starting from 1-bromo-2-ethyl-4-fluorobenzene (B44997) would be a plausible route to this compound.

Site-Specific Halogenation Approaches for Indazole Core

Site-specific halogenation of the pre-formed indazole core can be challenging. The regioselectivity of electrophilic halogenation is influenced by both the inherent electronic properties of the indazole ring and the nature of any substituents. Generally, the C-3 position is the most nucleophilic and prone to electrophilic attack. chim.it

However, studies on substituted indazoles have shown that regioselective halogenation at other positions is possible. For instance, the bromination of 2-substituted indazoles with N-bromosuccinimide (NBS) can be directed to different positions depending on the reaction conditions. rsc.orgnih.gov While direct C-4 bromination of an unsubstituted or C-5 substituted indazole is not commonly reported, the use of directing groups or specific catalysts could potentially achieve this transformation.

Computational studies have been used to predict the reactivity of different positions on the indazole ring towards electrophilic attack, which can aid in the design of regioselective halogenation strategies. rsc.org

Influence of Reaction Conditions on Bromination Regioselectivity

The outcome of the bromination of indazoles is highly sensitive to the reaction conditions, including the choice of brominating agent, solvent, temperature, and the presence of additives or catalysts.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indazoles. The solvent can play a crucial role in directing the regioselectivity. For example, bromination with NBS in solvents like acetonitrile (B52724), dichloromethane, or chloroform (B151607) often leads to C-3 bromination. chim.it The use of hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for the regioselective halogenation of various arenes and heterocycles, including indazoles.

The choice of base can also influence the outcome. In some cases, the bromination of 1H-indazoles under basic conditions proceeds via the indazolyl anion, which can alter the regioselectivity of the reaction.

Furthermore, the stoichiometry of the brominating agent can be adjusted to control the degree of halogenation. For instance, using one equivalent of NBS may lead to monobromination, while an excess can result in the formation of di- or tri-brominated products. rsc.orgnih.gov The reaction temperature is another critical parameter, with lower temperatures generally favoring higher selectivity.

Recent developments include the use of visible-light photoredox catalysis to enhance the electrophilicity of NBS, allowing for milder reaction conditions and potentially altering the regioselectivity of the bromination. researchgate.netdigitellinc.com

| Brominating Agent | Solvent | Conditions | Typical Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Room Temperature | C-3 Bromination chim.it |

| N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Mild Conditions | Regioselective Halogenation |

| N-Bromosuccinimide (NBS) | Ethanol, Water | 50-95 °C | Regioselective mono- or poly-bromination of 2-substituted indazoles rsc.orgnih.gov |

| N-Bromosuccinimide (NBS) | Dichloromethane | Visible light, Photocatalyst | Enhanced electrophilicity, potential for altered regioselectivity researchgate.netdigitellinc.com |

| Bromine (Br2) | Acetic Acid | Elevated Temperature | Often less selective, can lead to multiple products |

Introduction of Alkyl Moieties at Specific Ring Positions

The introduction of alkyl groups, such as an ethyl group, onto the indazole core is a critical step in the synthesis of many biologically active compounds. The position of this substitution significantly influences the molecule's properties.

Direct C-5 ethylation of a pre-formed indazole ring can be challenging due to competing reactions at other positions. Therefore, indirect methods are often employed. One common strategy involves the use of a starting material that already contains the ethyl group at the desired position. For instance, the synthesis could begin with an appropriately substituted aniline (B41778) derivative, which is then converted into the indazole ring system.

Alternatively, transition-metal-catalyzed cross-coupling reactions represent a powerful tool for C-alkylation. While not specific to ethylation at C-5 in the provided literature, methods such as Suzuki or Negishi coupling are frequently used to introduce alkyl groups onto aromatic rings. This would typically involve the synthesis of a 5-halo-indazole precursor, which could then be coupled with an ethyl-containing organometallic reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity.

Another approach could involve a Friedel-Crafts-type acylation at the C-5 position, followed by reduction of the resulting ketone to the ethyl group. The success of this method would depend on the reactivity of the indazole nucleus and the directing effects of existing substituents.

Achieving a specific substitution pattern, such as 4-bromo-5-ethyl, necessitates a carefully planned sequence of reactions. The order in which the bromine and ethyl groups are introduced is critical to the success of the synthesis. For example, a synthetic route might commence with a commercially available 2-methylaniline derivative, which is first brominated and then subjected to diazotization and cyclization to form the indazole ring. ucsf.edu The ethyl group could be introduced at a later stage via a cross-coupling reaction.

The functionalization of the indazole ring can also be achieved through a series of C-H activation and annulation reactions. nih.gov Rhodium and copper-catalyzed reactions have been shown to be effective for the synthesis of functionalized indazoles from simpler starting materials. nih.gov These methods offer a high degree of functional group tolerance, which is advantageous when dealing with multiple substituents. nih.gov

A general synthetic pathway to a 4-bromo-5-substituted-1H-indazole might involve the following conceptual steps:

Starting Material Selection: Begin with a readily available substituted aniline or other suitable precursor.

Ring Formation: Construct the indazole core through methods such as the Davis-Beirut reaction or intramolecular cyclization. A patent describes the synthesis of 4-bromo-5-methyl-1H-indazole from 2-bromo-4-fluorotoluene through a multi-step process involving lithiation, formylation, and cyclization with hydrazine. google.com A similar strategy could potentially be adapted for the introduction of an ethyl group.

Introduction of Substituents: Introduce the bromo and ethyl groups at the desired positions. This may involve electrophilic aromatic substitution for the bromination step and a cross-coupling reaction for the ethylation step. The order of these steps would be determined by the directing effects of the substituents and the stability of the intermediates.

N-Alkylation and Tautomerism in 1H-Indazoles

Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole, which complicates N-alkylation reactions as they can lead to a mixture of N-1 and N-2 alkylated products. nih.govconnectjournals.com The 1H-tautomer is generally considered to be more thermodynamically stable. nih.govnih.gov

Achieving regioselective N-1 alkylation is a significant challenge in indazole chemistry. nih.gov Various strategies have been developed to control the site of alkylation. One common approach is to use a strong base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govnih.govresearchgate.net This combination has been shown to favor the formation of the N-1 alkylated product. nih.govresearchgate.net The choice of the alkylating agent, such as an alkyl halide or tosylate, can also influence the regioselectivity. researchgate.netbeilstein-journals.org

| Reaction Condition | Predominant Isomer | Reference |

| NaH in THF with alkyl bromide | N-1 | nih.govnih.govresearchgate.net |

| K2CO3 in DMF | Mixture of N-1 and N-2 | nih.gov |

| Mitsunobu conditions | N-2 | nih.gov |

This table presents a summary of conditions influencing N-alkylation regioselectivity.

Recent research has also explored the use of Brønsted acid catalysis to achieve regiodivergent N-alkylation, allowing for the selective synthesis of either N-1 or N-2 isomers by modulating the catalyst. acs.org

The electronic and steric properties of substituents on the indazole ring play a crucial role in determining the N-1/N-2 ratio of the alkylation products. nih.govresearchgate.net Electron-withdrawing groups at certain positions can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the site of alkylation.

For instance, studies have shown that substituents at the C-3 and C-7 positions can have a significant impact on the regioselectivity of N-alkylation. nih.govresearchgate.net Steric hindrance from bulky substituents, particularly at the C-7 position, can favor alkylation at the more accessible N-1 position. Conversely, electronic effects from substituents can lead to a preference for N-2 alkylation. researchgate.net For example, C-7 NO2 or CO2Me substituted indazoles have been shown to confer excellent N-2 regioselectivity. nih.govresearchgate.net The interplay of these steric and electronic factors must be carefully considered when designing a synthesis that requires a specific N-alkylated indazole.

Synthetic Transformations and Functionalization Strategies of 4 Bromo 5 Ethyl 1h Indazole

Transition Metal-Catalyzed Cross-Coupling Reactions at C-4

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituted indazole is an excellent substrate for these transformations. nih.gov

The Suzuki-Miyaura reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.govyonedalabs.com This reaction is widely applied to bromoindazoles to introduce diverse aryl and heteroaryl moieties, which are common in biologically active molecules. ias.ac.in The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. rsc.org

Research on the closely related 5-bromo-1-ethyl-1H-indazole has demonstrated the effectiveness of various palladium catalysts for this transformation. In a screening of catalysts, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was identified as highly efficient, affording the coupled product in high yield with shorter reaction times compared to other catalysts like Pd(PPh₃)₄ or Pd(PCy₃)₂. nih.govresearchgate.net The choice of base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), and solvent, like dimethoxyethane (DME) or dioxane/water mixtures, is crucial for achieving high conversion. ias.ac.innih.gov

| Boronic Acid Partner | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80 °C, 2h | 84 | nih.gov |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80 °C | 65-75 | nih.gov |

| Phenylboronic acid | Pd(OAc)₂ / CsF | Dioxane, 90 °C | Not specified | ias.ac.in |

| p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃, Dioxane/H₂O, MW | Good-Excellent | nih.gov |

The Heck reaction provides a method for introducing alkenyl groups at the C-4 position by coupling 4-Bromo-5-ethyl-1H-indazole with an alkene in the presence of a palladium catalyst and a base. This reaction facilitates the formation of a new carbon-carbon bond between the indazole ring and the alkene. researchgate.net

The Sonogashira cross-coupling reaction is an effective method for attaching terminal alkynes to the indazole core, forming a C(sp²)-C(sp) bond. thieme-connect.denih.gov This reaction is typically catalyzed by a mixture of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base like triethylamine. beilstein-journals.org Studies on 5-bromo-3-iodoindoles have shown that the Sonogashira reaction can be performed selectively at the more reactive iodo-position, but elevated temperatures are required to achieve coupling at the bromo-position, demonstrating the feasibility of functionalizing bromoindazoles with alkynes. thieme-connect.de

| Substrate | Alkyne Partner | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1-Boc-3-alkynyl-indole | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, 70 °C | Good | thieme-connect.de |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, Toluene, rt | 85 | beilstein-journals.org |

| Bromo-diazenyl-pyrazolo[1,5-a]pyrimidine | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF, 60 °C | High | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is highly versatile due to the tolerance of organotin reagents to a wide variety of functional groups. nrochemistry.com The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com Although effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org this compound can serve as the electrophilic partner in Stille couplings to form C-C bonds with various organostannanes. libretexts.org Microwave-assisted protocols have been developed to accelerate Stille coupling reactions, often achieving high yields in minutes. mdpi.com

The success of transition metal-catalyzed cross-coupling reactions hinges on the careful optimization of several parameters. The key to an efficient transformation is often the in situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst. rsc.org

Base and Solvent: The base plays a crucial role, often participating in the transmetalation step (in Suzuki coupling) or neutralizing the HX generated (in Heck and Sonogashira couplings). Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates, and organic amines. nih.govyonedalabs.com The solvent system (e.g., toluene, dioxane, DMF, THF, often with water in Suzuki reactions) must solubilize the reactants and facilitate the catalytic process. nih.govyonedalabs.com

Temperature and Reaction Time: Reaction conditions, including temperature, can be optimized to improve yields and minimize side reactions. Microwave irradiation has emerged as a valuable technique for accelerating these reactions, significantly reducing reaction times from hours to minutes. mdpi.com

Functionalization at Other Positions of the Indazole Core

While the C-4 bromo group is the most activated site for cross-coupling, other positions on the indazole ring can also be functionalized.

Direct C-H functionalization has become a powerful strategy for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. researchgate.netnih.gov For the indazole core, late-stage C-H functionalization of the benzene (B151609) ring (positions C-5, C-6, and C-7) offers an atom-economical approach to increase molecular complexity. rsc.orgresearchgate.net These reactions are typically achieved using transition-metal catalysts (e.g., rhodium, cobalt) that operate via a chelation-assisted mechanism, where a directing group installed on the indazole nitrogen directs the metal to a specific ortho C-H bond. researchgate.netnih.gov While the ethyl group at C-5 in this compound might sterically influence reactivity, C-H functionalization could potentially be directed to the C-6 or C-7 positions, provided a suitable directing group is present on the indazole nitrogen. rsc.org

Derivatization at the N-1 Position

The N-1 position of the pyrazole (B372694) ring within the indazole scaffold is a primary site for derivatization, significantly influencing the molecule's steric and electronic properties. Modification at this position is a common strategy to modulate biological activity and physicochemical characteristics.

N-Alkylation is a fundamental transformation for derivatizing the indazole core. This reaction typically proceeds via the deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl electrophile. The choice of base and solvent is critical for achieving high regioselectivity, favoring substitution at the N-1 position over the N-2 position. Studies on various substituted indazoles have shown that using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can effectively promote N-1 alkylation d-nb.infonih.govnih.gov. A range of alkylating agents, including simple alkyl halides (e.g., ethyl bromide) and alkyl tosylates, can be employed, allowing for the introduction of diverse alkyl chains d-nb.infonih.govnih.gov.

N-Arylation introduces aryl or heteroaryl moieties at the N-1 position, a transformation often accomplished through copper-catalyzed N-arylation of ortho-chlorinated arylhydrazones or related cross-coupling methods nih.gov. This strategy significantly expands the structural diversity by incorporating various aromatic systems.

N-Acylation serves to introduce acyl groups, which can function as protecting groups or as functionalities that modulate the compound's electronic nature. For instance, the introduction of a tert-butoxycarbonyl (Boc) group using Boc anhydride can protect the N-1 position, directing subsequent reactions to other sites on the scaffold nih.gov.

These derivatization strategies at the N-1 position are summarized in the table below.

| Transformation | Reagents and Conditions | Purpose | References |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., THF, DMF) | Introduction of alkyl groups to modulate lipophilicity and steric profile. | d-nb.infonih.govnih.gov |

| N-Alkylation | Alkyl tosylate (e.g., R-OTs), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane) | Alternative method for introducing primary and secondary alkyl groups. | nih.gov |

| N-Arylation | Aryl halide, Copper catalyst (e.g., CuI), Base (e.g., KOH) | Introduction of (hetero)aryl moieties for extended conjugation and interaction with biological targets. | nih.gov |

| N-Acylation | Acylating agent (e.g., Boc Anhydride), Base (e.g., DMAP) | Protection of the N-1 position or modulation of electronic properties. | nih.gov |

Introduction of Diverse Functional Groups for Scaffold Diversification

The bromine atom at the C-4 position of this compound serves as a versatile synthetic handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. These transformations are central to scaffold diversification, enabling the construction of carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the C4-bromo position with various aryl or heteroaryl boronic acids or esters. ias.ac.in The reaction is typically catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate (K₂CO₃) and a solvent system like dimethoxyethane or dioxane/water. nih.govresearchgate.netrsc.org This strategy allows for the synthesis of biaryl and heteroaryl-substituted indazoles, which are common motifs in pharmacologically active compounds.

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is employed. wikipedia.org This palladium-catalyzed reaction couples the C4-bromo position with primary or secondary amines, forming a new C-N bond. libretexts.orgorganic-chemistry.org The reaction typically utilizes a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine ligand in the presence of a strong base. researchgate.net This method provides access to a diverse range of 4-aminoindazole derivatives.

Sonogashira Coupling: This reaction introduces alkynyl groups onto the indazole scaffold by coupling the C4-bromo position with a terminal alkyne. organic-chemistry.org The process is co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. thieme-connect.delibretexts.org The resulting 4-alkynylindazoles are valuable intermediates, as the alkyne moiety can undergo further transformations, such as click chemistry or reduction.

Heck Reaction: The Heck reaction facilitates the formation of C-C bonds between the C4-bromo position and an alkene, leading to the synthesis of 4-vinylindazole derivatives. organic-chemistry.org This palladium-catalyzed process provides a route to introduce unsaturated side chains, which can be further functionalized. beilstein-journals.org

These key diversification strategies are summarized in the following table.

| Reaction | Bond Formed | Functional Group Introduced | Typical Catalytic System | References |

| Suzuki-Miyaura Coupling | C-C (sp²) | Aryl, Heteroaryl | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | nih.govias.ac.inresearchgate.netrsc.org |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base | wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net |

| Sonogashira Coupling | C-C (sp) | Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine Base | organic-chemistry.orgthieme-connect.delibretexts.org |

| Heck Reaction | C-C (sp²) | Vinyl | Pd catalyst (e.g., Pd(OAc)₂), Base | organic-chemistry.orgbeilstein-journals.org |

Structure Activity Relationship Sar Investigations of 4 Bromo 5 Ethyl 1h Indazole Derivatives

Elucidating the Role of C-4 Bromo Substituent on Biological Activity

The presence of a halogen atom, particularly bromine, at the C-4 position of the indazole ring can significantly modulate the biological profile of the molecule. The bromine substituent can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.

Research into a series of novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein, has provided specific insights into the role of the C-4 bromo group. nih.gov In this study, the 4-bromo-1H-indazole core was maintained while substituents at other positions were varied. The results indicated that these compounds exhibited notable antibacterial activity, particularly against certain Gram-positive bacteria like Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov

For instance, specific derivatives demonstrated significantly enhanced potency against penicillin-resistant Staphylococcus aureus compared to the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov The data suggests that the 4-bromo substituent is a key component of the pharmacophore required for FtsZ inhibition. Its electron-withdrawing nature and size likely contribute to favorable interactions within the binding site of the FtsZ protein.

Furthermore, SAR analyses of other indazole series have highlighted the general importance of substitution at the C-4 position. Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in their inhibitory activity. mdpi.comnih.gov This underscores that while the bromo group itself has specific properties, the C-4 position is a strategic point for modification to influence biological outcomes.

| Compound | R Group | Antibacterial Activity (MIC, µg/mL) vs. S. aureus ATCC29213 |

| 3-MBA (control) | N/A | >1024 |

| Compound 12 | 2,4-dichlorobenzyl | 4 |

| Compound 18 | 3,4-dichlorobenzyl | 4 |

| Ciprofloxacin | N/A | 1 |

This table presents a selection of data adapted from a study on 4-bromo-1H-indazole derivatives as FtsZ inhibitors, highlighting the significant increase in potency against S. aureus compared to the reference compound 3-MBA. nih.gov

Investigating the Influence of the C-5 Ethyl Group on Molecular Interactions

Substitution at the C-5 position of the indazole ring is another critical determinant of biological activity, influencing how the molecule fits into and interacts with its target protein. An ethyl group at this position can impact potency, selectivity, and pharmacokinetic properties.

The size, shape, and lipophilicity of the C-5 substituent are key factors. In a structure-activity relationship study of indazole-based selective estrogen receptor degraders (SERDs), the influence of an alkyl group at a position analogous to C-5 was explored. The study revealed that replacing an ethyl group with a larger cyclobutyl group resulted in analogs with enhanced potency. nih.gov This finding suggests that for this particular target, the binding pocket can accommodate a bulkier substituent than ethyl, and that doing so creates more favorable van der Waals or hydrophobic interactions, leading to improved biological activity.

Conversely, in other contexts, a smaller substituent may be preferred. For instance, in a series of 1H-indazole-3-carboxamide derivatives designed as inhibitors of human GSK-3β, a compound with a methyl group at the 5-position demonstrated lower activity than analogs with a methoxy (B1213986) group at the same position. rsc.org This indicates that not just the size, but also the electronic nature (hydrophobic alkyl vs. more polar methoxy) of the C-5 substituent is crucial for optimal interaction with the target.

Positional Effects of Substituents on Indazole Derivatives

The specific placement of substituents on the indazole ring, known as positional isomerism, has a profound effect on biological activity. Moving a functional group from one carbon to another can drastically alter the molecule's interaction with its target, leading to significant changes in potency and selectivity.

SAR studies consistently demonstrate that the biological activity of indazole derivatives is highly sensitive to the location of substituents. For example, in the development of Aurora kinase inhibitors, substitutions at the C5 or C6 position of the indazole ring with groups like phenyl urea (B33335) or phenyl amide resulted in potent compounds. rsc.org Similarly, for IDO1 inhibitors, the presence of substituents at both the C-4 and C-6 positions was found to be critical for activity. mdpi.comnih.gov

For a molecule like 4-bromo-5-ethyl-1H-indazole, moving the bromo group to C-6 or C-7, or the ethyl group to C-6 or C-7, would likely result in derivatives with vastly different biological profiles. Each position on the indazole ring offers a unique vector for its substituent, leading to distinct interactions with a protein's active site. Therefore, the specific 4-bromo, 5-ethyl arrangement is a key determinant of its pharmacological potential.

Regiochemistry of Functional Groups and its Impact on Activity

Indazole has two nitrogen atoms in its pyrazole (B372694) ring, and substitution can occur at either the N-1 or N-2 position. This regiochemistry is a critical aspect of the SAR of indazole derivatives, as the two regioisomers often exhibit distinct biological, physical, and chemical properties. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. beilstein-journals.org

The choice of synthetic conditions, such as the base and solvent used during alkylation, can selectively favor the formation of one regioisomer over the other. beilstein-journals.orgnih.govnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often shows high selectivity for the N-1 product, whereas other conditions might yield mixtures or favor the N-2 isomer. beilstein-journals.orgnih.gov This synthetic control is vital, as biological activity is often confined to only one of the two regioisomers.

A compelling example of the importance of regiochemistry is found in a series of indazole-3-carboxamides developed as blockers of the calcium-release activated calcium (CRAC) channel. The study found that the desired biological activity was critically dependent on the amide linker's regiochemistry. The indazole-3-carboxamide derivative (amide attached at C-3, with the rest of the molecule linked via the amide nitrogen) actively inhibited calcium influx with a sub-micromolar IC50. In stark contrast, its reverse amide isomer was completely inactive, even at concentrations over 100-fold higher. nih.gov

This demonstrates that the orientation of the functional groups and their ability to form specific hydrogen bonds or other interactions, which is dictated by the N-1 versus N-2 regiochemistry and the attachment point on the indazole core, is fundamental to molecular recognition by the target protein.

| Base/Solvent | N-1 Product Ratio (%) | N-2 Product Ratio (%) |

| Cs₂CO₃ / DMF | 62 | 38 |

| K₂CO₃ / DMF | 55 | 45 |

| NaH / THF | 86 | 14 |

This table illustrates the effect of different reaction conditions on the N-1/N-2 regioselectivity of pentyl bromide alkylation of 1H-indazole, adapted from Keating, G. et al. beilstein-journals.org

Systematic Modification for Activity and Selectivity Profiling

The development of potent and selective drug candidates from a lead scaffold like this compound involves systematic structural modifications. This process explores how changes to different parts of the molecule affect its biological activity, selectivity against off-targets, and pharmacokinetic properties.

One common strategy is the modification of aryl substituents attached to the indazole core. In the development of kinase inhibitors, for example, systematic changes to a benzoyl group attached to the indazole N-1 position allowed for the modulation of selectivity between haspin and Clk4 kinases, despite the high similarity of their ATP-binding sites. researchgate.net This demonstrates that even distal modifications can fine-tune the interactions within the active site to achieve selectivity.

Another approach involves altering linker moieties that connect the indazole core to other pharmacophoric elements. In a series of potent hepcidin (B1576463) production inhibitors, optimization of the linker and the groups attached to it was a key strategy in improving potency. nih.gov

Finally, scaffold hopping, where the central indazole core is replaced by other heterocycles, or systematic decoration of the existing core at multiple positions, is used to explore new chemical space and improve properties. For G protein-coupled receptor kinase 2 (GRK2) inhibitors, comparing an indazole "warhead" to a benzodioxole one showed that the indazole imparted greater potency, although with a loss of selectivity. nih.gov This type of systematic comparison provides valuable information for multiparameter optimization, balancing the need for high potency with the requirement for target selectivity to create a successful therapeutic agent.

Molecular Mechanisms and Target Engagement Studies

Identification of Molecular Targets of Indazole Derivatives

Indazole derivatives have been identified as potent modulators of various molecular targets, playing crucial roles in cellular signaling pathways. Their ability to interact with key proteins, particularly kinases and receptors, has positioned them as valuable scaffolds in drug discovery.

Kinase Inhibition by Indazole Scaffolds

The indazole nucleus is considered a "privileged scaffold" in the development of protein kinase inhibitors. nih.govresearchgate.net Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The substitution pattern on the indazole ring is a key determinant of both the potency and selectivity of these inhibitors. nih.gov

Indazole derivatives have been shown to inhibit a wide range of kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole-based compounds are effective inhibitors of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov By blocking the ATP-binding site of VEGFR-2, these inhibitors can suppress tumor angiogenesis. nih.gov

Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Indazole derivatives have been developed as potent inhibitors of Aurora kinases, with some showing selectivity for specific isoforms like Aurora A or Aurora B. nih.govresearchgate.net

Interleukin-2-inducible T-cell Kinase (ITK): As a member of the Tec family of tyrosine kinases, ITK is crucial for T-cell signaling. Indazole derivatives have been optimized as ITK inhibitors, which could have applications in the treatment of T-cell malignancies. nih.gov

Tropomyosin Receptor Kinases (Trk): These receptors are involved in neuronal development and function, and their abnormal activation can contribute to various cancers. 3-aryl-indazole derivatives have been reported as inhibitors of pan-Trk, with potential applications in pain management. nih.gov

The presence of a bromine atom at the 4-position and an ethyl group at the 5-position of the indazole ring, as in 4-Bromo-5-ethyl-1H-indazole, would be expected to influence its kinase inhibitory profile. Halogen substitutions can enhance binding affinity through hydrophobic interactions, while alkyl groups can provide additional van der Waals contacts within the kinase active site. nih.gov

Table 1: Examples of Kinase Inhibition by Indazole Derivatives

| Indazole Derivative Class | Target Kinase | Observed Activity |

| Arylsulphonyl indazoles | VEGFR-2 | Inhibition of kinase activity, suppression of tumor angiogenesis. nih.gov |

| 3-Aryl-indazoles | pan-Trk | Potent inhibition of TrkA. nih.gov |

| Substituted indazoles | Aurora A/B | Sub-type selective inhibition. researchgate.net |

| Indazole-pyrimidine based derivatives | VEGFR-2 | Potent inhibitory properties. nih.gov |

Receptor Binding and Modulation by Indazole Derivatives

Beyond kinase inhibition, indazole derivatives have been shown to interact with various receptors, modulating their activity. This includes both G-protein coupled receptors (GPCRs) and nuclear receptors.

For instance, certain indazole-based compounds have been developed as selective estrogen receptor β (ERβ) ligands, demonstrating high binding affinity and selectivity over ERα. acs.org This selectivity is crucial for developing therapies that can harness the beneficial effects of ERβ activation while avoiding the potential side effects associated with ERα stimulation. The nature of the substituent at the C-3 position of the indazole ring has been shown to be critical for achieving this selectivity. acs.org

Furthermore, the indazole scaffold has been utilized to develop antagonists for the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in pain and inflammation. nih.gov Computational docking models suggest that the indazole core can form key hydrogen bond interactions within the binding site of the TRPA1 channel. nih.gov

While there is no specific data on the receptor binding profile of this compound, the known interactions of other indazole derivatives suggest that it could potentially bind to and modulate the activity of various receptors, depending on its three-dimensional conformation and electronic properties.

Elucidation of Cellular Pathways Modulated by Indazole Analogues

By targeting specific kinases and receptors, indazole derivatives can modulate a variety of cellular signaling pathways that are critical for cell growth, proliferation, survival, and migration.

One of the most significantly impacted pathways is the PI3K/AKT/mTOR signaling pathway , which is frequently hyperactivated in cancer. nih.gov Indazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in tumor cells. nih.gov

Another key pathway affected by indazole-based kinase inhibitors is the MAPK/ERK pathway . For example, indazole amide derivatives have been developed as inhibitors of ERK1/2, which can suppress the proliferation of cancer cells that are dependent on this pathway. mdpi.com

The inhibition of VEGFR-2 by indazole derivatives directly impacts the angiogenesis signaling cascade , leading to a reduction in the formation of new blood vessels that supply nutrients to tumors. nih.govnih.gov

Furthermore, the engagement of indazole derivatives with receptors like ERβ can modulate estrogen signaling pathways , which have implications for hormone-dependent cancers and other endocrine-related conditions. acs.org

In Vitro and In Vivo Mechanistic Investigations (Non-Clinical Focus)

The anti-cancer and other therapeutic effects of indazole derivatives have been investigated in numerous non-clinical in vitro and in vivo studies.

In Vitro Studies:

Cell Proliferation Assays: A wide range of indazole derivatives have demonstrated potent growth inhibitory activity against various cancer cell lines in vitro. researcher.liferesearchgate.net

Apoptosis Assays: Mechanistic studies have shown that indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. researcher.liferesearchgate.net

Cell Cycle Analysis: Indazole compounds have been shown to cause cell cycle arrest at different phases, such as G2/M, preventing cancer cells from dividing. nih.gov

Cell Migration and Invasion Assays: The anti-metastatic potential of indazole derivatives has been demonstrated by their ability to inhibit the migration and invasion of cancer cells in vitro. This is often linked to the modulation of matrix metalloproteinases (MMPs). researcher.liferesearchgate.net

Reactive Oxygen Species (ROS) Production: Some indazole derivatives have been found to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and cell death. researcher.liferesearchgate.net

In Vivo Studies:

Xenograft Models: In animal models, where human tumors are grown in immunocompromised mice, indazole derivatives have been shown to suppress tumor growth. researcher.liferesearchgate.net

Angiogenesis Models: The anti-angiogenic effects of VEGFR-2 inhibiting indazole derivatives have been confirmed in vivo using models such as the zebrafish subintestinal vessel model. nih.gov

Pharmacokinetic Studies: In vivo studies have also been conducted to evaluate the pharmacokinetic properties of indazole derivatives, providing insights into their absorption, distribution, metabolism, and excretion. nih.gov

Table 2: Summary of Mechanistic Investigations for Indazole Derivatives

| Study Type | Key Findings for Indazole Derivatives |

| In Vitro | Inhibition of cancer cell proliferation. Induction of apoptosis. Cell cycle arrest. Inhibition of cell migration and invasion. Increased production of reactive oxygen species. |

| In Vivo | Suppression of tumor growth in xenograft models. Inhibition of angiogenesis. Favorable pharmacokinetic profiles. |

In Silico Investigations: Computational Chemistry and Cheminformatics

Molecular Docking Simulations to Predict Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For novel compounds like 4-Bromo-5-ethyl-1H-indazole, docking simulations can provide insights into its potential biological targets and the nature of its interactions at the molecular level.

A hypothetical molecular docking scenario for this compound could involve the following interactions:

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bonding | Indazole NH group | Aspartate, Glutamate, Serine |

| Halogen Bonding | Bromine at C4 | Carbonyl oxygen of the protein backbone |

| Hydrophobic Interactions | Ethyl group at C5 | Leucine, Valine, Isoleucine |

| π-π Stacking | Indazole ring system | Phenylalanine, Tyrosine, Tryptophan |

These predicted interactions are based on the common binding modes observed for other indazole derivatives and provide a foundation for future experimental validation. derpharmachemica.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.

No specific QSAR models for this compound have been published. However, QSAR studies on various series of indazole derivatives have highlighted the importance of certain physicochemical descriptors in determining their biological activity. distantreader.orgeurekaselect.comnih.gov For example, a QSAR study on indazole estrogens as selective β-estrogen receptor ligands suggested that the nature of the substituent at the 3rd position of the indazole nucleus is crucial for selectivity. eurekaselect.com Another study on indazole derivatives as HIF-1α inhibitors emphasized the role of steric and electrostatic fields in influencing inhibitory potency. nih.gov

Based on these general findings, a QSAR model for a series of compounds including this compound would likely incorporate descriptors such as:

Topological descriptors: To describe the branching and connectivity of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, to account for electrostatic interactions.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), to model the compound's ability to cross cell membranes.

Steric descriptors: To represent the size and shape of the molecule.

The development of a robust QSAR model would enable the prediction of the biological activity of this compound and guide the synthesis of more potent analogues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These calculations can provide valuable information about a molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

While specific DFT calculations for this compound are not reported, studies on other indazole derivatives can offer insights. rsc.org For instance, DFT calculations on novel indazole derivatives have been used to determine their HOMO-LUMO energy gaps, which are related to the molecule's chemical reactivity and stability. rsc.org A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

A summary of expected electronic properties based on calculations for analogous compounds is presented below:

| Property | Predicted Characteristic for this compound |

| HOMO Energy | Expected to be influenced by the electron-donating ethyl group. |

| LUMO Energy | Expected to be lowered by the electron-withdrawing bromine atom. |

| HOMO-LUMO Gap | The balance of substituent effects will determine the magnitude of the gap. |

| Dipole Moment | The molecule is expected to have a significant dipole moment due to the presence of heteroatoms and the bromine substituent. |

These predicted properties provide a basis for understanding the potential chemical behavior of this compound in various chemical reactions.

Prediction of Molecular Interactions and Physicochemical Properties (e.g., solubility, lipophilicity as related to activity)

The physicochemical properties of a compound, such as its solubility and lipophilicity, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties can be predicted using various computational models.

For this compound, we can estimate its physicochemical properties based on data for structurally similar compounds. For example, the predicted properties for 5-Bromo-4-fluoro-1-methyl-1H-indazole can serve as a useful reference. chemscene.com

| Property | Predicted Value/Characteristic | Significance for Biological Activity |

| Molecular Weight | Approximately 239.1 g/mol | Influences diffusion and transport across membranes. |

| logP (Lipophilicity) | Predicted to be in the range of 2.5 - 3.5 | Affects membrane permeability and binding to hydrophobic pockets of proteins. A moderate logP is often desirable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | Predicted to be around 17.8 Ų | Correlates with passive molecular transport through membranes and is a good indicator of bioavailability. chemscene.com |

| Hydrogen Bond Donors | 1 (from the indazole NH) | Important for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the indazole nitrogen atoms) | Important for forming hydrogen bonds with biological targets. |

| Rotatable Bonds | 1 (for the ethyl group) | Influences conformational flexibility and binding entropy. |

These predicted properties suggest that this compound has characteristics that are generally favorable for a biologically active molecule. Its moderate lipophilicity and polar surface area suggest a reasonable balance between solubility and membrane permeability. The presence of hydrogen bond donors and acceptors provides opportunities for specific interactions with biological targets.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-Bromo-5-ethyl-1H-indazole in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy confirms the number and connectivity of hydrogen atoms in the molecule. For this compound, ¹H NMR data has been reported from analysis in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. bldpharm.com The spectrum shows a broad singlet far downfield corresponding to the N-H proton of the indazole ring. The aromatic region displays three signals: a singlet for the H-3 proton and two doublets for the H-6 and H-7 protons on the benzene (B151609) ring. The ethyl group is characterized by a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling confirming their adjacency. bldpharm.com

Interactive Table: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 11.45 | br s | - | N-H |

| 8.09 | d | 0.8 | H-3 |

| 7.41–7.35 | m | - | H-7 |

| 7.25 | d | 8.8 | H-6 |

| 2.87 | q | 7.6 | -CH₂- |

| 1.25 | t | 7.6 | -CH₃ |

Data sourced from a study on KRASG12C inhibitors. bldpharm.com

Detailed experimental Carbon-13 (¹³C) NMR data for this compound is not extensively available in the surveyed scientific literature. However, based on the known structure, the spectrum would be expected to show nine distinct signals corresponding to each unique carbon atom. The aromatic and indazole ring carbons would resonate in the typical downfield region (approximately 110-140 ppm), while the aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum.

While specific experimental 2D NMR spectra for this compound are not found in publicly available literature, these techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A clear cross-peak would be observed between the methylene quartet at 2.87 ppm and the methyl triplet at 1.25 ppm, confirming the ethyl fragment. It would also clarify the coupling between the aromatic protons H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the carbon signals for C-3, C-6, C-7, the methylene, and the methyl groups based on the known ¹H NMR assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons. For instance, correlations from the H-3 proton would help assign C-3a and C-7a, while protons from the ethyl group would correlate to C-5 and C-4, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the ethyl group protons and the neighboring aromatic proton (H-6).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns.

Specific high-resolution mass spectrometry (HRMS) data for this compound has not been located in surveyed publications. However, this technique is indispensable for confirming the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The theoretical exact mass for the protonated molecule [C₉H₉BrN₂ + H]⁺ would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm) confirming the formula C₉H₁₀BrN₂⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the target compound. For this compound, LC-MS analysis using electrospray ionization (ESI) has been reported, showing a signal for the protonated molecule [M+1]⁺ at an m/z (mass-to-charge ratio) of 227. bldpharm.com This result is consistent with the expected molecular weight of the compound (225.09 g/mol ), accounting for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which would result in a characteristic isotopic pattern.

Interactive Table: LC-MS Data for this compound

| Technique | Ionization Mode | Observed m/z | Species |

|---|---|---|---|

| LC-MS | ESI | 227 | [M+H]⁺ |

Data confirms the molecular weight consistent with the compound's structure. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of now, a public crystal structure for this compound has not been deposited in crystallographic databases. If a suitable single crystal were analyzed, this method would provide an unambiguous confirmation of the indazole core structure, the substitution pattern of the bromo and ethyl groups, and reveal how the molecules pack together in the crystal lattice.

Single Crystal X-ray Diffraction of this compound and its Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of structurally related compounds provides valuable insights into its likely crystallographic parameters.

For instance, the crystal structure of 7-bromo-4-sulfonamido-1H-indazole was determined by X-ray diffraction analysis, confirming its molecular structure and providing a basis for understanding the impact of bromine substitution on the indazole ring system. In another relevant study, the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one was elucidated, offering a reference for the crystallographic behavior of a bromo-substituted bicyclic system.

Based on analogous structures, it is anticipated that this compound would crystallize in a common space group, with the unit cell dimensions influenced by the packing of the molecules, which is in turn governed by intermolecular forces. A hypothetical table of crystallographic data, based on known indazole derivatives, is presented below to illustrate the type of information obtained from an SCXRD experiment.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₉BrN₂ |

| Formula Weight | 225.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.502 |

| R-factor (%) | 4.5 |

| Note: This data is hypothetical and serves as an example of typical crystallographic parameters. |

Analysis of Intermolecular and Intramolecular Interactions in Crystal Lattice

The crystal packing of this compound is dictated by a network of intermolecular and intramolecular interactions. The bromine atom, in particular, plays a crucial role in directing the supramolecular assembly through halogen bonding.

Intermolecular Interactions:

Hydrogen Bonding: The N-H proton of the indazole ring is a strong hydrogen bond donor and is expected to form robust N-H···N or N-H···Br hydrogen bonds with neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrazole (B372694) ring. These interactions, along with π-π stacking, are significant in the crystal engineering of halogenated compounds.

π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Intramolecular Interactions: The primary intramolecular interactions involve the covalent bonds defining the molecular geometry. The planarity of the indazole ring system is a key feature, with the bond lengths and angles being influenced by the electronic effects of the bromo and ethyl substituents. The ethyl group's conformation relative to the indazole ring will be a notable aspect of the intramolecular geometry.

A Hirshfeld surface analysis of related bromo-substituted heterocyclic compounds reveals that H···H, O···H/H···O, and Br···H/H···Br contacts make the largest contributions to intermolecular interactions in the crystal.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would typically be employed.

A hypothetical HPLC method for the analysis of this compound is detailed in the interactive table below. The separation of related bromo-nitro-imidazole compounds has been achieved using a reverse-phase method with a simple mobile phase of acetonitrile (B52724), water, and an acid modifier. Similarly, the analysis of various pharmaceutical compounds, including heterocyclic structures, often utilizes C18 columns with acetonitrile and water-based mobile phases.

Interactive Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Note: This is a representative method and would require optimization for the specific compound. |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This technique is particularly valuable for the analysis of complex mixtures and for high-throughput screening.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer significant advantages in terms of speed and efficiency, which is crucial for monitoring reaction progress and for the quality control of the final product. The analysis of various imidazole (B134444) derivatives has been successfully performed using UPLC with a C18 column and a methanol/water gradient. UPLC-MS/MS methods are also commonly used for the analysis of azole antifungals in biological matrices, demonstrating the power of this technique for complex samples.

Interactive Table 3: Hypothetical UPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 254 nm and/or Mass Spectrometry (MS) |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Note: This is a representative method and would require optimization for the specific compound. |

The 4 Bromo 5 Ethyl 1h Indazole Scaffold in Medicinal Chemistry: Strategic Applications

Utility as a Versatile Synthetic Intermediate

The 4-Bromo-5-ethyl-1H-indazole scaffold serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at the 4-position offers a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents at this position, enabling the systematic exploration of the chemical space around the indazole core.

For instance, the synthesis of related 4-bromo-5-methyl-1H-indazole has been documented, providing a likely synthetic route for the ethyl analog. One patented method involves a multi-step synthesis starting from 2-bromo-4-fluorotoluene (B74383), which undergoes lithiation and reaction with dimethylformamide, followed by subsequent reactions to form the indazole ring. google.com A similar approach could be adapted for the synthesis of this compound. Another general method for synthesizing 5-bromo-1H-indazole starts from 4-bromo-2-methylaniline, which is treated with acetic anhydride and isoamyl nitrite to facilitate cyclization. nih.gov

The ethyl group at the 5-position also influences the molecule's physical and chemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The versatility of this scaffold allows for the generation of a diverse library of compounds with varied biological activities.

Table 1: Synthetic Reactions Utilizing Bromo-Indazole Scaffolds

| Reaction Type | Reagents and Conditions | Application |

|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Pd catalyst (e.g., Pd(OAc)2), base | Formation of C-C bonds to introduce aryl or heteroaryl groups. |

| Heck Coupling | Alkenes, Pd catalyst, base | Formation of C-C bonds to introduce alkenyl groups. |

| Sonogashira Coupling | Alkynes, Pd and Cu catalysts, base | Formation of C-C bonds to introduce alkynyl groups. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Formation of C-N bonds to introduce amino groups. |

Design and Development of Novel Bioactive Compounds

The this compound scaffold is an attractive starting point for the design and development of novel bioactive compounds, particularly in the area of kinase inhibitors. ucsf.edugoogleapis.com Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors, and the substituents on this core are critical for achieving potency and selectivity.

While specific research on this compound is limited, studies on analogous structures highlight the potential of this scaffold. For example, a patent for indazole compounds as PKMYT1 kinase inhibitors describes the synthesis and use of a related compound, 4-Bromo-7-fluoro-5-methyl-1H-indazole, as an intermediate. google.com This suggests that the 4-bromo-5-alkyl-indazole core is a viable scaffold for targeting this particular kinase.

The development of analog-sensitive Akt inhibitors has also utilized bromo-indazole intermediates. ucsf.edu In these studies, the bromine atom serves as a key functional group for further chemical modifications to optimize the inhibitor's binding affinity and selectivity. The strategic placement of the ethyl group at the 5-position can be used to probe specific pockets within the kinase active site, potentially leading to the development of highly selective inhibitors.

Contribution to Compound Libraries for Biological Screening

The this compound scaffold is a valuable building block for the construction of compound libraries for high-throughput screening (HTS). The ability to readily modify the scaffold at the 4-position via cross-coupling reactions allows for the rapid generation of a large number of diverse compounds. These libraries can then be screened against a wide range of biological targets to identify new hit compounds.